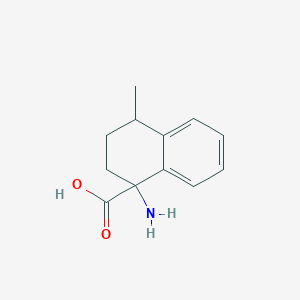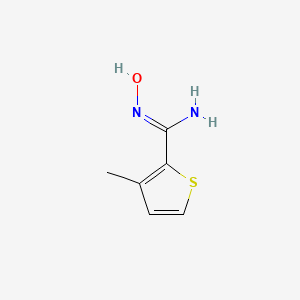
(Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydroxy group and a carboximidamide group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which serves as the core structure.
Nitration: The thiophene ring undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The amine group is converted to a hydroxylamine group through a hydroxylation reaction.
Formation of Carboximidamide: Finally, the hydroxylamine group is reacted with a suitable reagent to form the carboximidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the thiophene ring, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is being investigated for its therapeutic potential. It has shown promise as an anti-inflammatory and antimicrobial agent, with ongoing research exploring its efficacy in various disease models.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and carboximidamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
(Z)-N’-Hydroxy-2-methylthiophene-3-carboximidamide: Similar structure but with different substitution pattern on the thiophene ring.
(Z)-N’-Hydroxy-4-methylthiophene-2-carboximidamide: Another isomer with the methyl group at a different position.
(Z)-N’-Hydroxy-3-ethylthiophene-2-carboximidamide: Ethyl group instead of methyl group.
Uniqueness
(Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable interactions with molecular targets makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
N'-hydroxy-3-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChIキー |
OJCFONSCRYZDKG-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(SC=C1)/C(=N/O)/N |
正規SMILES |
CC1=C(SC=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


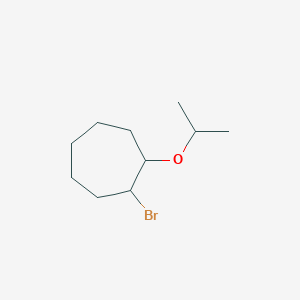
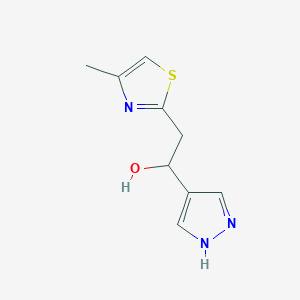

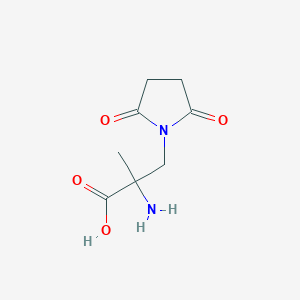
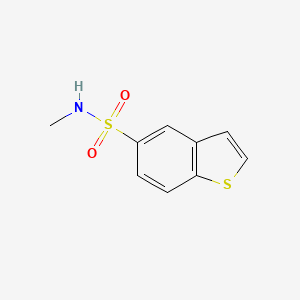
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
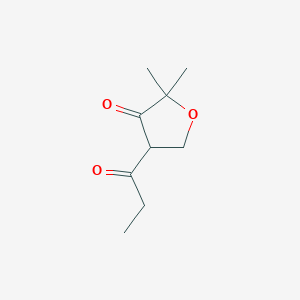
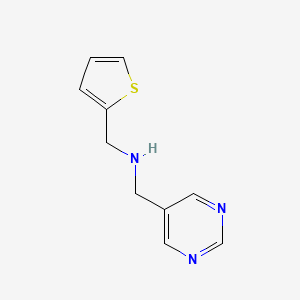
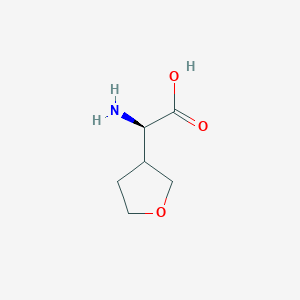
![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
